n-(3-(Propylsulfonamido)phenyl)acetamide
Description
Properties
Molecular Formula |
C11H16N2O3S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
N-[3-(propylsulfonylamino)phenyl]acetamide |
InChI |
InChI=1S/C11H16N2O3S/c1-3-7-17(15,16)13-11-6-4-5-10(8-11)12-9(2)14/h4-6,8,13H,3,7H2,1-2H3,(H,12,14) |
InChI Key |
CTZQVWKSMXJWBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Sulfonamide Group Introduction via 3-Nitrobenzenesulfonyl Chloride
The synthesis begins with the preparation of 3-nitrobenzenesulfonyl chloride, a key intermediate. Sulfonation of nitrobenzene with fuming sulfuric acid at 150°C yields 3-nitrobenzenesulfonic acid, which is subsequently treated with phosphorus pentachloride (PCl₅) in dichloromethane to form the sulfonyl chloride derivative.
Reaction Conditions:
- Sulfonation: Nitrobenzene (1.0 equiv), fuming H₂SO₄ (3.0 equiv), 150°C, 6 h.
- Chlorination: 3-Nitrobenzenesulfonic acid (1.0 equiv), PCl₅ (2.5 equiv), CH₂Cl₂, reflux, 4 h.
The resultant 3-nitrobenzenesulfonyl chloride is reacted with propylamine in dichloromethane under nitrogen, with triethylamine as a base to scavenge HCl. This yields N-propyl-3-nitrobenzenesulfonamide, isolated via aqueous workup and recrystallization.
Key Data:
| Step | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Sulfonamide formation | Propylamine, Et₃N | CH₂Cl₂ | 82 |
Reduction of Nitro to Amine
The nitro group in N-propyl-3-nitrobenzenesulfonamide is reduced to an amine using catalytic hydrogenation (H₂, 10% Pd/C) in ethanol at 25°C. Alternatively, iron powder in hydrochloric acid (Fe/HCl) achieves comparable yields but necessitates longer reaction times.
Optimization Table:
| Reducing Agent | Conditions | Time (h) | Yield (%) |
|---|---|---|---|
| H₂/Pd/C | EtOH, 25°C, 50 psi | 3 | 90 |
| Fe/HCl | HCl (conc.), reflux | 12 | 85 |
The product, 3-(propylsulfonamido)aniline, is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Acetylation of 3-(Propylsulfonamido)aniline
The final step involves acetylation of the aromatic amine using acetic anhydride in pyridine. Under Schotten-Baumann conditions, 3-(propylsulfonamido)aniline reacts with acetic anhydride in aqueous sodium hydroxide, yielding the target compound.
Reaction Protocol:
- Reagents: 3-(Propylsulfonamido)aniline (1.0 equiv), Ac₂O (1.2 equiv), pyridine (2.0 equiv).
- Conditions: 0°C to room temperature, 4 h.
- Yield: 88% after recrystallization (ethanol/water).
Alternative Synthetic Pathways
Coupling Agent-Mediated Acetylation
Inspired by methodologies for phenoxy acetamide derivatives, the amine can be acetylated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This approach minimizes hydrolysis side reactions but increases cost.
Comparative Analysis:
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Schotten-Baumann | Ac₂O, NaOH | 88 | 99 |
| EDC·HCl/DMAP | EDC·HCl, DMAP | 85 | 98 |
Direct Sulfonylation of Acetanilide Derivatives
An alternative route involves sulfonylation of N-(3-aminophenyl)acetamide. However, this method suffers from poor regioselectivity due to the acetamide group’s ortho/para-directing effects, leading to undesired isomers.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: n-(3-(Propylsulfonamido)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: n-(3-(Propylsulfonamido)phenyl)acetamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new drugs.
Medicine: In medicinal chemistry, this compound is investigated for its potential as an analgesic and antipyretic agent. It may also be used in the synthesis of other bioactive molecules.
Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals. It is also used as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of n-(3-(Propylsulfonamido)phenyl)acetamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The compound may also interact with receptors or ion channels, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between N-(3-(Propylsulfonamido)phenyl)acetamide and related compounds:
Key Observations :
- Electronic Effects : The propylsulfonamido group in the target compound introduces moderate electron-withdrawing character, contrasting with the strong electron-withdrawing nitro group in N-(3-nitrophenyl)acetamide . This difference likely impacts solubility and reactivity in synthetic or biological environments.
- Bulkiness : The tetrahydrocarbazole derivatives exhibit significantly larger steric bulk due to their fused aromatic systems, which may hinder membrane permeability compared to the more compact sulfonamido analogs.
Biological Activity
N-(3-(Propylsulfonamido)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H16N2O2S
- Molecular Weight : 256.34 g/mol
The compound features a propylsulfonamide group attached to a phenyl ring, which is further linked to an acetamide moiety. This unique structure contributes to its biological properties.
The biological activity of this compound may be attributed to its interaction with various biological targets, including:
- Enzymatic Inhibition : The sulfonamide group can inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neurological functions.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance:
- Testing Against Bacteria : Compounds with sulfonamide groups have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The activity is often linked to the ability of the compounds to penetrate bacterial cell walls due to their lipophilicity and structural characteristics .
| Compound | Activity Against MRSA | Activity Against E. coli |
|---|---|---|
| Compound A | Effective | Less effective |
| Compound B | Moderate | Effective |
Anticonvulsant Activity
In a study evaluating various acetamide derivatives, it was noted that certain structural modifications could enhance anticonvulsant properties. While specific data on this compound is limited, related compounds have demonstrated significant activity in models of epilepsy .
- Mechanism : The anticonvulsant effects are likely linked to modulation of sodium channels and GABAergic systems, which are critical in seizure control.
Case Studies
-
Antimicrobial Efficacy Study :
A study assessed the antimicrobial potential of several sulfonamide derivatives against E. coli and S. aureus. The findings indicated that structural variations significantly influenced activity levels, highlighting the importance of the propylsulfonamide group in enhancing antimicrobial properties . -
Anticonvulsant Screening :
In a series of tests using animal models, derivatives similar to this compound were evaluated for their anticonvulsant effects using the maximal electroshock (MES) test. Results showed that compounds with specific substituents at the para position exhibited notable protective effects against seizures .
Q & A
Basic: What synthetic methodologies are most effective for preparing N-(3-(Propylsulfonamido)phenyl)acetamide, and how are intermediates characterized?
The synthesis typically involves multi-step protocols, including acetylation of aniline derivatives followed by sulfonamide coupling. For example, analogous compounds like N-(3-acetylphenyl)acetamide are synthesized by reacting 3-aminoacetophenone with acetic anhydride in the presence of a base (e.g., pyridine) at 80–100°C . Subsequent sulfonamide formation can be achieved using propane sulfonyl chloride under Schotten-Baumann conditions. Intermediates are characterized via IR (confirming C=O stretches at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (amide proton at δ 2.1–2.3 ppm; aromatic protons between δ 6.8–7.8 ppm), and mass spectrometry (e.g., molecular ion peaks matching expected m/z) .
Advanced: How can researchers optimize reaction yields when synthesizing N-(3-sulfonamido)phenyl acetamides with sterically hindered substituents?
Steric hindrance in substituents (e.g., bulky alkyl groups) often reduces yields during sulfonamide coupling. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine intermediate.
- Temperature control : Gradual addition of sulfonyl chlorides at 0–5°C minimizes side reactions.
- Catalysis : Using DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .
For example, a patent reported 15–20% yield improvements in similar carbazole-acetamide derivatives by employing dropwise reagent addition and low-temperature quenching .
Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- ¹H NMR : Key signals include the acetamide methyl group (singlet at δ 2.1–2.3 ppm) and aromatic protons (multiplets in δ 7.0–7.8 ppm).
- ¹³C NMR : Carbonyl carbons (amide C=O at ~168–170 ppm; sulfonamide S=O at ~110–115 ppm).
- HRMS : Exact mass analysis (e.g., [M+H]⁺) to confirm molecular formula .
- X-ray crystallography : Resolves stereochemical ambiguities; e.g., a related compound (N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide) was crystallographically validated with a triclinic system (space group P-1) .
Advanced: How can researchers resolve contradictions in biological activity data for sulfonamide-containing acetamides?
Discrepancies in pharmacological data (e.g., conflicting IC₅₀ values) may arise from assay conditions or compound purity. Methodological solutions include:
- Dose-response standardization : Use consistent molar concentrations across assays.
- Orthogonal assays : Validate sodium channel inhibition (e.g., patch-clamp electrophysiology) alongside receptor-binding studies .
- Purity validation : HPLC with >98% purity thresholds to exclude degradants or isomers . For instance, Compound H (a triazine-acetamide analog) showed variability in sodium channel blocking until purity was rigorously confirmed .
Basic: What safety protocols are essential when handling N-(3-sulfonamido)phenyl acetamides in laboratory settings?
- PPE : Nitrile gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chlorides or acetic anhydride vapors.
- First aid : Immediate rinsing with water for skin/eye contact; consult medical professionals if ingested (no antidotes reported) .
Advanced: How can computational modeling aid in predicting the bioactivity of novel N-(3-sulfonamido)phenyl acetamide derivatives?
- Docking studies : Predict binding affinities to target proteins (e.g., sodium channels using PDB 4TW models) .
- QSAR : Correlate electronic parameters (Hammett σ values) with antioxidant activity, as demonstrated for hydroxyimino-indole acetamides .
- ADMET prediction : Tools like SwissADME assess logP (optimal 2–3.5) and blood-brain barrier permeability for CNS-targeted analogs .
Basic: What are the common impurities in N-(3-sulfonamido)phenyl acetamide synthesis, and how are they identified?
- Unreacted intermediates : Detectable via TLC (Rf comparison) or LC-MS.
- Sulfonic acid byproducts : Identified by IR (broad S=O stretches at ~1250 cm⁻¹) .
- Di-acetylated products : Resolved using reverse-phase HPLC with C18 columns .
Advanced: How can researchers design experiments to elucidate the mechanism of action for sulfonamide-acetamide analogs in pain modulation?
- Electrophysiology : Measure tetrodotoxin-sensitive sodium currents in dorsal root ganglia neurons (e.g., Compound H reduced spontaneous firing by 60% at 10 µM) .
- Knockout models : Use Nav1.7-deficient mice to confirm target specificity.
- Metabolic profiling : LC-MS/MS to track metabolite stability in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
